molecular formula C23H18ClN3O5S B2988630 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899758-45-3

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2988630
CAS No.: 899758-45-3
M. Wt: 483.92
InChI Key: HAUNPCUCWNZUDL-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is an intricate organic compound belonging to a class of sulfonamides. This compound finds relevance in various fields due to its complex structure and potential biological activities, especially in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide generally involves a multi-step synthetic route. The process typically begins with the synthesis of the 2-methyl-4-oxoquinazoline core, followed by its functionalization to incorporate the chloro and phenyl groups. The final steps involve the formation of the sulfonamide linkage and the dihydrobenzo[dioxine] moiety. These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely be optimized for large-scale synthesis. This involves using cost-effective reagents, efficient reaction conditions, and possibly continuous flow chemistry techniques to enhance scalability and reduce production costs. Specific details about industrial production methods may require proprietary information from chemical manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions:

  • Substitution Reactions: : Due to the presence of the chloro and sulfonamide groups, it can participate in nucleophilic and electrophilic substitution reactions.

  • Reduction Reactions: : The compound's functional groups can undergo reduction, particularly targeting the oxo and sulfonamide groups.

  • Oxidation Reactions: : The aromatic rings and quinazoline core can be oxidized under certain conditions.

Common Reagents and Conditions

  • Substitution Reactions: : Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are common.

  • Reduction Reactions: : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Oxidation Reactions: : Oxidizing agents like potassium permanganate or hydrogen peroxide might be employed.

Major Products

The products vary based on the type of reaction. For instance, reduction might yield alcohol derivatives, while substitution can lead to various substituted derivatives depending on the attacking nucleophile or electrophile.

Scientific Research Applications

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has numerous applications in scientific research:

  • Chemistry: : It's used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.

  • Biology: : The compound's structural complexity makes it suitable for studying biological interactions at the molecular level, particularly in protein-ligand binding studies.

  • Medicine: : It has potential medicinal applications, possibly as a lead compound in drug development for targeting specific enzymes or receptors.

  • Industry: : Its derivatives can be explored for use in materials science, particularly in the development of novel polymers or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide often involves its interaction with specific biological targets. The compound may act by:

  • Inhibiting Enzymes: : Binding to active sites of enzymes, potentially disrupting their normal function.

  • Receptor Binding: : Interacting with cell surface or intracellular receptors, leading to modulation of signaling pathways.

  • DNA Intercalation: : Inserting itself between DNA bases, potentially affecting DNA replication and transcription processes.

The exact pathways and molecular targets depend on the specific biological context and the nature of the compound's interactions.

Comparison with Similar Compounds

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be compared with other similar sulfonamide-containing compounds and quinazoline derivatives. Here's a comparison:

  • N-(2-chloro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)-benzo[d][1,3]dioxole-6-sulfonamide: : Similar structure but different ring systems and substitution patterns.

  • N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Fluorine substitution instead of chlorine.

  • N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzo[b][1,4]dioxane-6-sulfonamide: : Variation in the dihydrobenzo structure.

Conclusion

This compound is a compound of considerable interest in various scientific fields due to its complex structure and potential applications. Its preparation, chemical reactions, and scientific utility offer significant opportunities for research and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-14-25-19-5-3-2-4-17(19)23(28)27(14)15-6-8-18(24)20(12-15)26-33(29,30)16-7-9-21-22(13-16)32-11-10-31-21/h2-9,12-13,26H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUNPCUCWNZUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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